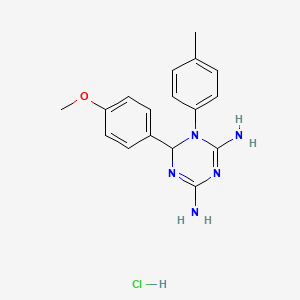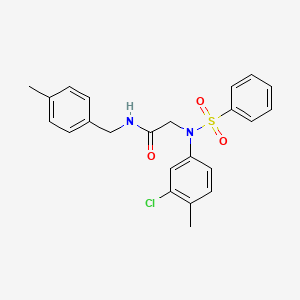![molecular formula C19H23ClO3 B5035578 1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is commonly known as clofenetazone and belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs).
作用機序
Clofenetazone exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. It selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, clofenetazone reduces the production of prostaglandins and hence relieves pain and inflammation.
Biochemical and Physiological Effects
Clofenetazone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. Moreover, it has been reported to have a protective effect against liver damage caused by various toxins.
実験室実験の利点と制限
Clofenetazone has several advantages for use in lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its pharmacological effects are well characterized. However, it also has some limitations. It has been reported to have a short half-life, which may limit its effectiveness in certain experimental settings. Moreover, its precise mechanism of action is not fully understood, which may limit its applicability in certain research areas.
将来の方向性
Clofenetazone has several potential future directions for research. It has been shown to have a protective effect against liver damage caused by various toxins, and further research is needed to explore its potential as a therapeutic agent for liver diseases. Moreover, it has been reported to have anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its precise pharmacological effects.
合成法
Clofenetazone can be synthesized through a multi-step process involving the reaction of 1-chloro-2-ethyl-4-nitrobenzene with 3-methoxyphenol, followed by the addition of 4-(2-bromoethoxy)butoxy magnesium bromide. The final product is obtained through the reduction of the nitro group with tin and hydrochloric acid.
科学的研究の応用
Clofenetazone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Clofenetazone has also been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Moreover, it has been reported to have a protective effect against liver damage caused by various toxins.
特性
IUPAC Name |
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-15-13-18(9-10-19(15)20)23-12-5-4-11-22-17-8-6-7-16(14-17)21-2/h6-10,13-14H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWVEIVQFRWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
